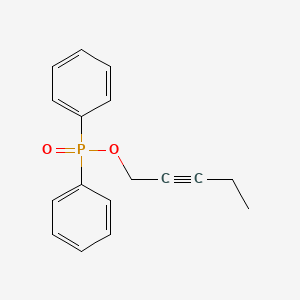

Pent-2-yn-1-yl diphenylphosphinate

Description

Structure

3D Structure

Properties

CAS No. |

918309-82-7 |

|---|---|

Molecular Formula |

C17H17O2P |

Molecular Weight |

284.29 g/mol |

IUPAC Name |

[pent-2-ynoxy(phenyl)phosphoryl]benzene |

InChI |

InChI=1S/C17H17O2P/c1-2-3-10-15-19-20(18,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2,15H2,1H3 |

InChI Key |

BOBFBPDLNGSJSS-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Pent 2 Yn 1 Yl Diphenylphosphinate

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of pent-2-yn-1-yl diphenylphosphinate (B8688654) (1) reveals two primary disconnection points, leading to the identification of key precursors. The most logical disconnection is at the C-O bond, suggesting a reaction between a pent-2-yn-1-ol derivative and a diphenylphosphinic acid derivative. A second disconnection can be envisioned at the P-C bonds of the diphenylphosphinate moiety, though this is a less common synthetic strategy for this class of compounds.

The primary retrosynthetic pathway points to two key precursors:

Pent-2-yn-1-ol (2): This commercially available propargyl alcohol serves as the source of the pentynyl fragment.

Diphenylphosphinic chloride (3): This reactive phosphinyl halide is the precursor for the diphenylphosphinate group.

An alternative, convergent approach might involve the reaction of a phosphorus(III) precursor with both the alkynyl alcohol and phenyl Grignard reagents, or a Michaelis-Arbuzov type reaction.

Development and Optimization of Novel Synthetic Pathways

Building upon the retrosynthetic analysis, several synthetic pathways can be developed and optimized for the preparation of pent-2-yn-1-yl diphenylphosphinate.

Direct Phosphinylation Strategies

The most direct route involves the reaction of pent-2-yn-1-ol with diphenylphosphinic chloride. This is a well-established method for the formation of phosphinate esters. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A typical procedure would involve the slow addition of diphenylphosphinic chloride to a solution of pent-2-yn-1-ol and a tertiary amine base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) or diethyl ether at a reduced temperature to control the exothermic reaction.

| Entry | Alcohol | Phosphinylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pent-2-yn-1-ol | Diphenylphosphinic chloride | Triethylamine | Dichloromethane | 0 to rt | 85-95 |

| 2 | Pent-2-yn-1-ol | Diphenylphosphinic chloride | Pyridine | Diethyl ether | 0 to rt | 80-90 |

Convergent Approaches via Alkynylation of Phosphinate Precursors

Convergent strategies aim to build the molecule by bringing together key fragments in a single step. One such approach is a modification of the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org This would involve the reaction of a trivalent phosphorus ester, such as a diphenylphosphinite, with an activated form of pent-2-yn-1-ol, like pent-2-yn-1-yl halide. The classic Michaelis-Arbuzov reaction typically involves alkyl halides and phosphites to form phosphonates, but variations can be applied to synthesize phosphinates. wikipedia.orgjk-sci.com

For instance, ethyl diphenylphosphinite could be reacted with 1-bromo-pent-2-yne. The reaction generally requires elevated temperatures to drive the rearrangement of the intermediate phosphonium (B103445) salt.

| Entry | Phosphinite | Alkynyl Halide | Solvent | Temp (°C) | Yield (%) |

| 1 | Ethyl diphenylphosphinite | 1-Bromo-pent-2-yne | Toluene | 110 | 60-70 |

| 2 | Phenyl diphenylphosphinite | 1-Iodo-pent-2-yne | Xylene | 140 | 55-65 |

Another convergent approach could utilize the Appel reaction, where an alcohol is converted to an alkyl halide in situ. organic-chemistry.orgwikipedia.org In this case, pent-2-yn-1-ol would be treated with triphenylphosphine (B44618) and a carbon tetrahalide, followed by reaction with diphenylphosphinic acid.

Multicomponent Reaction Protocols for C-P and C-O Bond Formation

Multicomponent reactions (MCRs) offer an efficient means to construct complex molecules in a single operation, enhancing atom economy and reducing synthetic steps. beilstein-journals.org A plausible three-component reaction for the synthesis of this compound could involve an aryne, a phosphite (B83602), and an alkyne. acs.org While this has been demonstrated for aryl(alkynyl)phosphinates, a modification could potentially be developed for the target molecule.

A hypothetical MCR could involve the in-situ generation of benzyne (B1209423) from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which then reacts with a trialkyl phosphite and pent-2-yn-1-ol. This approach would require significant optimization to control the regioselectivity and yield of the desired product.

| Entry | Aryne Precursor | Phosphorus Source | Alkynyl Component | Catalyst | Solvent | Yield (%) |

| 1 | 2-(TMS)phenylOTf | Triethyl phosphite | Pent-2-yn-1-ol | CsF | Acetonitrile | 40-50 |

| 2 | Anthranilic acid | Triphenyl phosphite | Pent-2-yn-1-ol | iso-Amyl nitrite | 1,2-DCE | 35-45 |

Stereoselective Synthesis Approaches

The synthesis of enantiomerically enriched phosphinates is a significant area of research, particularly for applications in asymmetric catalysis and medicinal chemistry. As this compound is chiral at the phosphorus center, stereoselective synthesis is a key consideration.

Chiral Auxiliary-Based Methodologies

A well-established method for controlling stereochemistry at the phosphorus atom is the use of chiral auxiliaries. sigmaaldrich.comwikipedia.org Evans-type oxazolidinones have been successfully employed in the diastereoselective synthesis of P-chiral phosphine (B1218219) oxides and related compounds. researchgate.net

This strategy involves the reaction of a P-chiral precursor, derived from a chiral auxiliary, with a nucleophile. For the synthesis of this compound, one could envision the reaction of a chiral N-phosphinoyl oxazolidinone with the sodium salt of pent-2-yn-1-ol. The chiral auxiliary would direct the nucleophilic attack to one face of the phosphorus center, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target molecule.

| Entry | Chiral Auxiliary | Phosphinylating Agent | Nucleophile | Solvent | Diastereomeric Ratio (d.r.) |

| 1 | (S)-4-Benzyl-2-oxazolidinone | Diphenylphosphinic chloride | Sodium pent-2-yn-1-oxide | THF | >95:5 |

| 2 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Diphenylphosphinic chloride | Lithium pent-2-yn-1-oxide | Toluene | >90:10 |

The diastereomers can typically be separated by chromatography, and the auxiliary can be cleaved under mild conditions to afford the final enantiopure product.

Asymmetric Catalysis in C-P Bond Formation

The creation of a stereogenic phosphorus center through carbon-phosphorus bond formation is a significant challenge in synthetic organic chemistry. Asymmetric catalysis offers a powerful strategy to control the stereochemical outcome of such transformations, enabling access to enantioenriched organophosphorus compounds. While specific catalytic asymmetric methods for the direct synthesis of this compound are not extensively documented in the literature, general principles and successful strategies in the synthesis of structurally related P-chiral phosphinates provide a strong foundation for its potential asymmetric synthesis.

A key approach to asymmetric C-P bond formation is the use of transition metal catalysts in conjunction with chiral ligands. Palladium-catalyzed hydrophosphorylation of alkynes has emerged as a promising method for generating P-stereogenic alkenylphosphinates. rsc.org This methodology typically involves the addition of a P-H bond across the carbon-carbon triple bond of an alkyne, guided by a chiral palladium complex. The enantioselectivity of the reaction is dictated by the chiral environment created by the ligand, which directs the approach of the phosphinate nucleophile to one face of the alkyne.

For a substrate like a precursor to this compound, a potential asymmetric catalytic cycle could involve the following key steps:

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the P-H bond of a suitable phosphinate precursor.

Alkyne Insertion: The resulting palladium(II)-hydrido-phosphinyl complex coordinates to the alkyne. This is followed by migratory insertion of the alkyne into either the Pd-H or Pd-P bond. The regioselectivity and stereoselectivity of this step are crucial and are influenced by both electronic and steric factors of the alkyne and the chiral ligand.

Reductive Elimination: The desired P-alkenylated product is released from the metal center through reductive elimination, regenerating the active palladium(0) catalyst.

The success of such a catalytic cycle in delivering high enantiomeric excess (ee) is highly dependent on the choice of the chiral ligand. A variety of chiral phosphine ligands have been developed and successfully applied in other asymmetric transformations, and their application in the synthesis of alkynylphosphinates is an active area of research.

Another emerging area is the use of organocatalysis for asymmetric C-P bond formation. nih.gov Chiral organocatalysts, such as derivatives of cinchona alkaloids or proline, can activate substrates and guide the stereoselective formation of new bonds. youtube.com While less common for C-P bond formation compared to transition metal catalysis, the principles of organocatalysis could potentially be adapted for the enantioselective synthesis of this compound, for instance, through a Michael-type addition of a phosphinate to an activated alkyne precursor.

Diastereoselective and Enantioselective Syntheses

The synthesis of a specific stereoisomer of this compound, which contains a stereogenic phosphorus center and a chiral pent-2-yn-1-yl group, requires precise control over both diastereoselectivity and enantioselectivity.

Diastereoselective Synthesis:

Diastereoselective approaches are particularly relevant when a chiral center already exists in one of the starting materials. For the synthesis of this compound, if one were to start with an enantiomerically pure form of pent-2-yn-1-ol, the subsequent reaction with a phosphinating agent could proceed with a degree of diastereoselectivity. This substrate-controlled diastereoselectivity arises from the steric and electronic influence of the existing chiral center on the transition state of the C-P bond-forming reaction.

A notable strategy for achieving diastereoselectivity in the synthesis of phosphinates is the phospha-Michael addition of a phosphinate to a chiral α,β-unsaturated system. nih.gov While this is more directly applicable to the synthesis of β-ketophosphinates, the underlying principle of using a chiral substrate to direct the stereochemical outcome of the C-P bond formation is a valuable concept. In the context of this compound, a diastereoselective approach might involve the reaction of a chiral, non-racemic phosphinate precursor with an achiral pent-2-yn-1-yl halide or other electrophile.

Enantioselective Synthesis:

Enantioselective synthesis aims to create a single enantiomer of a chiral compound from achiral or racemic starting materials. As discussed in the previous section, asymmetric catalysis is the most powerful tool for achieving this.

For this compound, a hypothetical enantioselective synthesis could be envisioned through a palladium-catalyzed asymmetric hydrophosphorylation of a suitable alkyne. rsc.org The key to success would be the selection of a chiral ligand that can effectively differentiate between the two enantiotopic faces of the alkyne, leading to the preferential formation of one enantiomer of the product.

The table below summarizes the potential yields and enantiomeric excesses that have been achieved in the enantioselective synthesis of related P-chiral organophosphorus compounds using various catalytic systems. These examples serve as a benchmark for what might be achievable in the synthesis of this compound.

| Catalytic System | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Palladium / Chiral Ligand | Alkynes | P-Stereogenic Alkenylphosphinates | Up to 98 | Up to 92 | rsc.org |

| Nickel / Chiral Ligand | E-β-enamido phosphorus compounds | Chiral β2-amino phosphorus derivatives | Not specified | Up to 99 | acs.org |

| Organocatalyst (Cinchona alkaloid derivative) | 1-(N-acylamino)alkyltriphenylphosphonium salts | α-aminophosphonates | Up to 98 | Up to 92 | mdpi.com |

| L-proline | α-keto phosphonates and ketones | Tertiary α-hydroxy phosphonates | Good | Up to 99 | nih.gov |

It is important to note that the development of a specific and optimized diastereoselective or enantioselective synthesis for this compound would require dedicated experimental investigation. The choice of catalyst, ligand, solvent, and reaction conditions would all need to be carefully screened to achieve high levels of stereocontrol.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for elucidating the structure of organic compounds by mapping the chemical environments of specific nuclei. For Pent-2-yn-1-yl diphenylphosphinate (B8688654), a detailed analysis of ¹H, ¹³C, and ³¹P NMR spectra would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pentynyl and diphenyl groups. The protons of the two phenyl groups would likely appear as a complex multiplet in the aromatic region (δ 7.2-8.0 ppm). The methylene (B1212753) protons (H-1) adjacent to the phosphinate oxygen are anticipated to be deshielded and would likely resonate around δ 4.5-5.0 ppm, appearing as a doublet due to coupling with the phosphorus atom. researchgate.netlibretexts.org The ethyl group protons at the other end of the alkyne would present as a quartet (H-4) around δ 2.2 ppm and a triplet (H-5) around δ 1.1 ppm. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide a count of the non-equivalent carbon atoms. The phenyl carbons would generate several signals in the δ 120-140 ppm range. The carbon atom of the methylene group (C-1) bonded to the phosphinate oxygen would be found in the δ 60-70 ppm region. The acetylenic carbons (C-2 and C-3) are expected to resonate in the δ 70-90 ppm range. libretexts.org The carbons of the ethyl group (C-4 and C-5) would appear at higher fields, around δ 12 ppm and δ 14 ppm, respectively. Due to the 100% natural abundance of ³¹P, carbon signals for atoms close to the phosphorus atom will show splitting due to J-coupling. jeol.com

³¹P NMR Spectroscopy: The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For Pent-2-yn-1-yl diphenylphosphinate, a single resonance is expected, and its chemical shift would be indicative of the pentavalent phosphinate environment. Based on data for similar diphenylphosphinate esters, the ³¹P chemical shift is predicted to be in the range of δ 20-30 ppm. rsc.org

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted C-P Coupling (J, Hz) |

| Phenyl-H | 7.2 - 8.0 | - | Multiplet | - |

| Phenyl-C | - | 128.0 - 135.0 | - | 5-10 |

| C1-H₂ | 4.5 - 5.0 | - | Doublet | - |

| C1 | - | 60 - 70 | - | ~7 |

| C2 | - | 75 - 85 | - | ~5 |

| C3 | - | 80 - 90 | - | ~3 |

| C4-H₂ | 2.2 | - | Quartet | - |

| C4 | - | ~12 | - | - |

| C5-H₃ | 1.1 | - | Triplet | - |

| C5 | - | ~14 | - | - |

Two-dimensional NMR experiments would be crucial for unambiguously assigning the predicted signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the ethyl group (H-4 with H-5) and the coupling of the methylene protons (H-1) to the acetylenic system.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals for C-1, C-4, and C-5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC would show correlations between protons and carbons over two to three bonds. This would be instrumental in connecting the phenyl protons to the phosphorus atom and the methylene protons (H-1) to the phosphorus and the acetylenic carbons (C-2 and C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons. This could provide insights into the preferred conformation of the molecule, for instance, by showing correlations between the methylene protons (H-1) and the protons of the phenyl rings.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, thereby confirming its elemental composition. rsc.orgnih.gov For this compound (C₁₇H₁₇O₂P), the expected monoisotopic mass would be calculated and compared with the experimental value. The fragmentation pattern observed in the mass spectrum would also provide structural information. nih.gov Key expected fragments would include the diphenylphosphinyl cation and fragments arising from the cleavage of the pentynyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. acs.orgyoutube.com

P=O Stretch: A strong absorption band characteristic of the phosphinyl group (P=O) is expected in the IR spectrum, typically in the region of 1200-1300 cm⁻¹.

P-O-C Stretch: The stretching vibration of the P-O-C linkage would likely appear in the 1000-1100 cm⁻¹ region. sdstate.edu

C≡C Stretch: The carbon-carbon triple bond of the alkyne is expected to show a weak to medium absorption in the 2100-2260 cm⁻¹ range. libretexts.org

Aromatic C-H and C=C Stretches: The phenyl groups would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nist.gov

Predicted Infrared Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | 3050 - 3100 | Medium |

| Aliphatic C-H | 2850 - 2960 | Medium |

| C≡C | 2100 - 2260 | Weak to Medium |

| P=O | 1200 - 1300 | Strong |

| P-O-C | 1000 - 1100 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Strong |

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Assignment

If this compound were synthesized in a chiral, enantiomerically pure form, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining its absolute configuration. nih.govnih.gov These methods measure the differential absorption and refraction of left- and right-circularly polarized light by a chiral molecule. The resulting spectra, often compared with theoretical calculations, can be used to assign the absolute stereochemistry of the chiral center. elsevierpure.com

Reactivity and Mechanistic Investigations of Pent 2 Yn 1 Yl Diphenylphosphinate

Reactivity Profiles in Diverse Organic Transformations

The reactivity of pent-2-yn-1-yl diphenylphosphinate (B8688654) can be broadly categorized into two main areas: reactions involving the alkyne group and those targeting the phosphinate functionality.

Alkyne-Based Transformations (e.g., Hydration, Cycloaddition Reactions, Metal-Catalyzed Coupling)

The carbon-carbon triple bond in pent-2-yn-1-yl diphenylphosphinate is a site of high electron density, making it susceptible to a variety of addition and coupling reactions.

Hydration: The hydration of the alkyne can proceed via two main pathways, leading to either a ketone or an aldehyde, depending on the regioselectivity of the water addition. Markovnikov hydration, typically catalyzed by mercury(II) salts in the presence of a strong acid, would likely yield a ketone. In contrast, anti-Markovnikov hydration, often achieved through hydroboration-oxidation sequences, would produce an aldehyde.

Cycloaddition Reactions: The alkyne functionality can participate in various cycloaddition reactions. For instance, in a Huisgen 1,3-dipolar cycloaddition with an azide (B81097), it would form a triazole. It can also undergo [2+2+2] cycloadditions with other alkynes or nitriles, catalyzed by transition metals like cobalt or rhodium, to construct substituted benzene (B151609) rings.

Metal-Catalyzed Coupling: The terminal alkyne is an excellent substrate for several metal-catalyzed cross-coupling reactions. In a Sonogashira coupling, it would react with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new carbon-carbon bond. Other potential coupling reactions include the Heck reaction and Cadiot-Chodkiewicz coupling.

Phosphinate Group Transformations (e.g., Phosphoryl Transfer Reactions, Nucleophilic Substitution)

The diphenylphosphinate group is also a reactive center, primarily involving the phosphorus atom.

Phosphoryl Transfer Reactions: The electrophilic nature of the phosphorus atom makes it susceptible to nucleophilic attack. This can lead to phosphoryl transfer reactions where a nucleophile displaces the pent-2-yn-1-oxy group. The facility of this reaction would depend on the strength of the incoming nucleophile and the reaction conditions.

Nucleophilic Substitution: The entire diphenylphosphinate group can act as a leaving group in nucleophilic substitution reactions at the propargylic carbon. This could proceed through an S_N2 or an S_N2' mechanism, with the latter being favored in the presence of certain organometallic reagents, leading to allene (B1206475) formation.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility.

Kinetic Studies and Reaction Order Determination

Kinetic studies can provide valuable insights into the rate-determining step and the species involved in the transition state. For a given reaction, the order with respect to each reactant can be determined by systematically varying their concentrations and observing the effect on the initial reaction rate.

Hypothetical Kinetic Data for the Sonogashira Coupling of this compound with Iodobenzene

| Experiment | [this compound] (M) | [Iodobenzene] (M) | [Pd(PPh₃)₄] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 2.4 x 10⁻⁵ |

Isotope Labeling Experiments for Mechanistic Pathway Tracing

Isotope labeling is a powerful tool for tracing the fate of atoms throughout a reaction. For example, in the hydration of the alkyne, using D₂O instead of H₂O and analyzing the position of deuterium (B1214612) in the product can distinguish between different mechanistic pathways. Similarly, using ¹⁸O-labeled water in a phosphoryl transfer reaction could help determine whether the P-O or C-O bond is cleaved.

Catalytic and Ligand Applications

Evaluation as a Ligand in Transition Metal-Catalyzed Processes

There is no specific research in the peer-reviewed literature evaluating Pent-2-yn-1-yl diphenylphosphinate (B8688654) as a ligand in transition metal-catalyzed processes. The discussion below is therefore based on the general principles of coordination chemistry and catalysis, and on studies of analogous compounds.

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the ligand bound to the metal catalyst plays a pivotal role in determining the reaction's efficiency and selectivity. The performance of a ligand is often related to its electronic and steric properties, commonly quantified by parameters like the Tolman electronic parameter (TEP) and cone angle.

There are no published studies detailing the use of Pent-2-yn-1-yl diphenylphosphinate as a ligand in Sonogashira, Heck, or Suzuki reactions. The P(V) center of the diphenylphosphinate group is electron-deficient and lacks the lone pair of electrons that makes P(III) phosphines effective ligands for the low-valent metal complexes (e.g., Pd(0)) that are central to these catalytic cycles.

However, it is conceivable that it could act as a "pre-ligand," which is transformed in situ into a catalytically active species. For example, reduction of the P(V) center could, in principle, generate a P(III) species, but this is not a common or efficient strategy for ligand generation.

A more plausible role is for the alkyne moiety to coordinate to the metal center. In the context of a Sonogashira reaction, which couples an alkyne with a vinyl or aryl halide, the ligand itself contains one of the key functional groups. This could lead to competitive binding or even inhibition of the desired catalytic reaction. The potential for such intramolecular interactions makes its application complex.

Table 1: Comparison of Ligand Features for Cross-Coupling

| Feature | Typical Phosphine (B1218219) Ligands (e.g., PPh₃) | This compound | Potential Implication |

|---|---|---|---|

| Phosphorus Center | P(III), electron-rich | P(V), electron-poor | Poor σ-donation to metal center, likely ineffective as a primary ligand. |

| Available Lone Pairs | Yes, on phosphorus | No, on phosphorus | Cannot stabilize low-valent metal species like Pd(0) effectively. |

| Secondary Binding Site | No (typically) | Yes (alkyne C≡C bond) | Could act as a hemilabile or bidentate ligand, but may also lead to catalyst inhibition. |

Asymmetric catalysis requires chiral ligands that can effectively transfer stereochemical information to the substrate. This compound is an achiral molecule, and therefore, in its current form, it cannot be used to induce enantioselectivity in reactions like asymmetric hydrogenation or hydroformylation.

For it to have any potential application in this field, it would need to be modified to incorporate chiral elements. For instance, chirality could be introduced into the pentynyl backbone or by using a chiral phosphorus center. However, the synthesis of such chiral phosphinates is challenging, and there is no literature suggesting this has been attempted for this specific compound.

While no specific coordination complexes of this compound are reported, its potential coordination modes can be inferred from its structure and the known chemistry of related compounds.

Phosphinate O-Coordination: The most likely mode of coordination would involve the oxygen atoms of the phosphinate group. Phosphinate anions (R₂PO₂⁻) are known to coordinate to metal centers in a variety of ways, including monodentate, bidentate chelating, and bidentate bridging modes. As a neutral ester, this compound would be a weaker ligand, likely coordinating through the phosphoryl oxygen (P=O).

Alkyne π-Coordination: The carbon-carbon triple bond can act as a π-ligand, donating electron density from its filled π-orbitals to empty d-orbitals on a metal. This type of coordination is common for metals like palladium, platinum, gold, and silver.

Bidentate P=O, Alkyne Coordination: It is plausible that the molecule could act as a bidentate ligand, coordinating to a single metal center through both the phosphoryl oxygen and the alkyne. This would form a chelate ring. The stability and likelihood of such a complex would depend on the ring size and the nature of the metal center. This "hemilabile" character, where one coordinating group can dissociate easily, can sometimes be beneficial in catalysis.

Table 2: Potential Coordination Modes

| Coordinating Group | Type of Interaction | Metal Affinity | Plausibility |

|---|---|---|---|

| Phosphoryl Oxygen (P=O) | n-donation (Hard base) | Hard metals (e.g., Li⁺, Mg²⁺, Ti⁴⁺) | High |

| Alkyne (C≡C) | π-donation (Soft base) | Soft metals (e.g., Pd⁰, Pt⁰, Ag⁺, Au⁺) | High |

Role as a Stoichiometric Reagent in Specific Chemical Transformations

There is no research available that specifically employs this compound as a stoichiometric reagent. However, its functional groups suggest potential reactivity in several types of transformations.

The diphenylphosphinate group is an ester of diphenylphosphinic acid. While phosphonate (B1237965) esters are famous for their use in the Horner-Wadsworth-Emmons olefination, the analogous reactivity for phosphinates is not a mainstream synthetic method.

The alkyne group, on the other hand, is a versatile functional group for stoichiometric reactions.

Click Chemistry: Terminal alkynes are staples in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. However, this compound is an internal alkyne, which are generally less reactive in standard click chemistry protocols.

Nucleophilic Addition: The alkyne could be susceptible to nucleophilic attack, particularly if activated by a Lewis acid or transition metal.

Rearrangement Reactions: Propargyl esters (esters on a carbon adjacent to an alkyne) can undergo various rearrangements. For example, the Meyer-Schuster rearrangement converts propargyl alcohols to α,β-unsaturated ketones. While this is not a direct analogue, the propargylic nature of the ester linkage in this compound suggests a potential for related skeletal reorganizations under acidic or thermal conditions.

Theoretical and Computational Studies

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of Pent-2-yn-1-yl diphenylphosphinate (B8688654) would be fundamental to understanding its reactivity and properties. This would involve quantum chemical calculations to determine the molecular orbital (MO) energy levels, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The resulting HOMO-LUMO gap would provide initial insights into the molecule's kinetic stability and electronic excitation properties. Furthermore, population analysis methods, such as Natural Bond Orbital (NBO) analysis, would be employed to elucidate the nature of the chemical bonds, atomic charges, and the extent of electron delocalization within the molecule, particularly across the P-O-C linkage and the alkyne system.

Conformational Analysis and Energy Landscapes

The conformational flexibility of Pent-2-yn-1-yl diphenylphosphinate is determined by the rotation around its single bonds, primarily the C-O, P-O, and P-C bonds. A detailed conformational analysis would involve systematically scanning the potential energy surface by rotating these dihedral angles. This process would identify the various low-energy conformers (local minima) and the transition states that connect them. The resulting conformational energy landscape would reveal the relative stabilities of different spatial arrangements of the pentynyl and diphenylphosphinate groups, which is critical for understanding its behavior in different environments and its potential interactions with other molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for predicting various spectroscopic parameters. For this compound, this would include:

NMR Spectroscopy: Calculation of ¹H, ¹³C, and ³¹P chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Vibrational Spectroscopy: Prediction of the infrared (IR) and Raman spectra by calculating the vibrational frequencies. Key vibrational modes to analyze would be the C≡C stretch of the alkyne, the P=O stretch, and the P-O-C vibrations.

Once experimental spectra are obtained, a comparison with the computationally predicted data would serve as a powerful validation of the theoretical model and aid in the definitive assignment of experimental signals.

Computational Modeling of Reaction Pathways and Transition States

Theoretical modeling could provide significant insights into the potential reactivity of this compound. This would involve mapping the potential energy surfaces for various hypothetical reactions, such as nucleophilic or electrophilic additions to the alkyne, or reactions involving the phosphinate group. By locating the transition state structures and calculating the activation energies, it would be possible to predict the most likely reaction pathways and the kinetic feasibility of different transformations. This information is invaluable for designing synthetic routes utilizing this compound as a building block.

De Novo Design of Novel Derivatives Based on Theoretical Insights

Building upon a validated computational model of this compound, it would be possible to engage in the de novo design of novel derivatives with tailored properties. By systematically modifying the parent structure—for instance, by substituting the phenyl rings or altering the pentynyl chain—and then computationally screening the properties of these new virtual compounds, researchers could identify promising candidates for synthesis. This in silico approach can significantly accelerate the discovery of new molecules with desired electronic, steric, or reactive properties for specific applications in materials science or synthetic chemistry.

Synthesis and Evaluation of Structural Analogs and Derivatives

Systematic Modification of the Pentynyl Moiety

The pentynyl portion of the molecule, an unsaturated five-carbon chain containing a triple bond, offers several avenues for structural alteration. These changes can significantly influence the molecule's geometry, reactivity, and interaction with other chemical species.

Structural isomerism, specifically positional isomerism, is a fundamental concept where compounds share the same molecular formula but differ in the position of a functional group on the carbon skeleton. creative-chemistry.org.ukvaia.com In the context of the pentynyl moiety, the position of the carbon-carbon triple bond can be varied to create distinct isomers. Alkynes exhibit this type of isomerism by changing the location of the triple bond. youtube.com

For a five-carbon alkyne chain, several positional isomers exist. The parent compound features the triple bond at the second carbon (pent-2-yne). Shifting this bond can lead to analogs such as pent-1-yne, pent-3-yne (which is identical to pent-2-yne due to numbering from the other end), and pent-4-yn-1-ol derivatives. For example, 1-butyne (B89482) and 2-butyne (B1218202) are well-known positional isomers. brainly.in The reactivity of these isomers can differ substantially. Terminal alkynes (like pent-1-yne) have an acidic proton, making them suitable for a different set of chemical transformations (e.g., Sonogashira coupling) compared to internal alkynes (like pent-2-yne).

Table 1: Comparison of Potential Pentynyl Positional Isomers

| Isomer Name (attached to diphenylphosphinate) | Alkyne Type | Key Structural Feature | Expected Reactivity Difference |

| Pent-1-ynyl diphenylphosphinate (B8688654) | Terminal | C≡C-H at the end of the chain | Acidic proton allows for deprotonation and coupling reactions. |

| Pent-2-ynyl diphenylphosphinate | Internal | C-C≡C-C within the carbon chain | Lacks an acidic alkyne proton; participates in different addition reactions. |

| Pent-3-ynyl diphenylphosphinate | Internal | Same as pent-2-ynyl due to IUPAC naming rules. | Identical reactivity to the pent-2-ynyl analog. |

| Pent-4-en-2-ynyl diphenylphosphinate | Enyne | Contains both a double and a triple bond | Complex reactivity, allowing for selective reactions at either unsaturated site. |

This table illustrates theoretical differences based on established principles of alkyne chemistry.

Further diversification of the pentynyl moiety can be achieved by introducing a variety of substituents along the carbon chain. The nature and position of these substituents can impart significant changes to the electronic and steric profile of the molecule. Substituents can be simple alkyl groups or more complex functional groups. youtube.com The naming of such complex molecules follows established IUPAC rules, where the longest carbon chain containing the principal functional group is prioritized. stackexchange.com

Common strategies for substitution include:

Alkylation: Introducing additional alkyl groups (e.g., methyl, ethyl) on the saturated carbons of the chain.

Functionalization: Adding functional groups such as halogens, hydroxyls, or ethers. For instance, photoinduced reactions can introduce phosphorus-containing groups across the triple bond, creating vicinal bisphosphinated alkenes. nih.gov

Table 2: Examples of Substituted Pentynyl Analogs and Their Potential Effects

| Analog Name | Substituent | Position of Substituent | Potential Effect |

| 4-Methylpent-2-yn-1-yl diphenylphosphinate | Methyl (-CH₃) | C4 | Increases steric bulk near the alkyne. |

| 1-Phenylthis compound | Phenyl (-C₆H₅) | C1 | Introduces aromatic system, potential for π-stacking interactions. |

| 5-Chlorothis compound | Chloro (-Cl) | C5 | Introduces an electrophilic site and alters polarity. |

This table provides hypothetical examples of substituted analogs and their generally expected chemical characteristics.

Diversification of the Diphenylphosphinate Moiety

The diphenylphosphinate group, (C₆H₅)₂P(O)O-, is the second major component available for modification. Altering the groups attached to the phosphorus atom or changing the oxidation state of the phosphorus itself can lead to a new class of compounds with different properties.

The two phenyl groups on the phosphorus atom can be replaced with a wide array of other alkyl or aryl substituents. This modification directly influences the steric hindrance around the phosphorus center and its electronic properties. The synthesis of such analogs often follows standard organophosphorus chemistry routes. For example, phosphonate-directed C-H borylation allows for the creation of highly substituted phosphoarenes. nih.gov

The choice of substituent can have a profound impact on the reactivity of the phosphinate ester.

Aryl Groups: Electron-withdrawing or electron-donating groups on the phenyl rings can modulate the electrophilicity of the phosphorus atom.

Alkyl Groups: Replacing phenyl groups with alkyl groups (e.g., methyl, ethyl, isopropyl) generally decreases steric bulk and alters the solubility and reactivity. The hydrolysis rates of phosphinates, for instance, are known to be affected by the size of the alkyl groups attached to the phosphorus. nih.gov

Table 3: Effect of Phosphorus Substituents on Phosphinate Properties

| Phosphorus Substituents | Example Compound Structure | Expected Steric Hindrance | Expected Electrophilicity of Phosphorus |

| Diphenyl (Parent) | (C₆H₅)₂P(O)O-R | High | Moderate |

| Di-p-tolyl | (p-CH₃C₆H₄)₂P(O)O-R | Higher | Slightly Lower |

| Di-p-chlorophenyl | (p-ClC₆H₄)₂P(O)O-R | High | Higher |

| Dimethyl | (CH₃)₂P(O)O-R | Low | Lower |

| Di-isopropyl | (i-Pr)₂P(O)O-R | Moderate | Lower |

This table is based on general chemical principles regarding electronic and steric effects in organophosphorus compounds.

Phosphorus is capable of existing in multiple oxidation states in organophosphorus compounds, most commonly P(V) and P(III). wikipedia.orglibretexts.org The parent compound is a phosphinate, which contains a P(V) center. An important class of analogs can be derived by reducing the phosphorus to a P(III) state, forming a phosphinite ester.

Phosphinates (P(V)): Feature a tetrahedral phosphorus center with a P=O double bond, such as in phosphine (B1218219) oxides. wikipedia.org They are generally stable and act as moderate electrophiles at the phosphorus center.

Phosphinites (P(III)): These are analogs of phosphinates where the phosphoryl oxygen (P=O) is absent. They have the general structure R₂P-OR'. Trivalent phosphorus compounds are strong nucleophiles and are easily oxidized. libretexts.org

The conversion from a P(V) phosphinate to a P(III) phosphinite fundamentally alters the chemical nature of the molecule, changing it from an electrophilic to a nucleophilic species. This opens up entirely different pathways for reactivity and application, such as their use as ligands in organometallic chemistry. wikipedia.org

Comparative Reactivity and Application Studies of Designed Analogs

The synthesis of the structural analogs described above is primarily motivated by the desire to achieve novel reactivity or to optimize the molecule for specific applications. For example, phosphinic pseudopeptides, which are analogs of dipeptides, are designed as inhibitors of metalloproteases. researchgate.net Similarly, certain 1,3-diphenylprop-2-yn-1-ones have been evaluated as inhibitors of cyclooxygenases. nih.gov

Comparative studies would focus on how the structural modifications affect:

Reaction Kinetics: The rate of reactions involving the ester linkage or the alkyne can be compared. For instance, the rate of hydrolysis is sensitive to the steric and electronic nature of the groups on the phosphorus atom. nih.gov

Coordinating Ability: For analogs designed as ligands, the modifications on both the pentynyl and phosphinate moieties would alter their binding affinity and selectivity towards different metal centers. The steric bulk of substituents on the phosphorus can prevent or promote chelation. mdpi.com

Biological Activity: If the parent compound has any biological activity, creating analogs is a standard method in medicinal chemistry to perform structure-activity relationship (SAR) studies to identify more potent or selective compounds.

By systematically synthesizing and evaluating these analogs, a comprehensive understanding of the structure-property relationships for this class of organophosphorus compounds can be developed, paving the way for their rational design in various fields of chemistry.

Future Research Directions and Unexplored Avenues

Integration into Polymer and Advanced Materials Science

The presence of a terminal alkyne in the pent-2-yn-1-yl moiety of Pent-2-yn-1-yl diphenylphosphinate (B8688654) makes it a prime candidate for incorporation into novel polymers and advanced materials. The alkyne group can participate in a variety of polymerization reactions, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), metathesis polymerization, and Sonogashira coupling. These reactions could be employed to synthesize polymers with unique properties conferred by the diphenylphosphinate group.

The diphenylphosphinate functionality can impart desirable characteristics to materials, including flame retardancy, thermal stability, and metal-binding capabilities. Future research could focus on synthesizing polymers where Pent-2-yn-1-yl diphenylphosphinate is a monomer or a cross-linking agent. The resulting materials could find applications as advanced coatings, high-performance composites, or functional materials for electronics and catalysis.

Table 1: Potential Research Questions for Polymer and Materials Science Applications

| Research Question | Potential Experimental Approach | Desired Outcome |

| Can this compound be used as a monomer in "click" polymerization? | React the compound with a difunctional azide (B81097) monomer in the presence of a copper catalyst. | Synthesis of a novel triazole-containing polymer with phosphinate side chains. |

| What are the flame-retardant properties of polymers incorporating this compound? | Synthesize a polymer with varying percentages of the phosphinate monomer and subject it to thermogravimetric analysis (TGA) and flammability tests. | Determination of the limiting oxygen index (LOI) and char yield to assess flame retardancy. |

| Can materials containing this compound be used for heavy metal sequestration? | Prepare a cross-linked polymer matrix incorporating the phosphinate and test its ability to adsorb various metal ions from aqueous solutions. | Quantification of metal uptake capacity and selectivity for specific metals. |

Supramolecular Assembly and Molecular Recognition Studies

The diphenylphosphinate group in this compound offers intriguing possibilities for supramolecular chemistry and molecular recognition. The P=O bond is a strong hydrogen bond acceptor, and the phenyl rings can participate in π-π stacking interactions. These non-covalent interactions can be harnessed to direct the self-assembly of the molecule into well-defined supramolecular architectures, such as sheets, tubes, or cages.

Future studies could investigate the self-assembly behavior of this compound in various solvents and in the presence of complementary molecules capable of hydrogen bonding or π-stacking. Furthermore, the phosphinate group's ability to coordinate with metal ions could be explored for the construction of metallo-supramolecular assemblies. The alkyne functionality could also be used as a reactive handle to attach other recognition motifs, leading to the development of sophisticated host-guest systems or sensors for specific analytes.

Development of Green Chemistry Approaches for Synthesis and Application

The development of environmentally benign methods for the synthesis and application of this compound is a crucial area for future research. Traditional organophosphorus chemistry often involves hazardous reagents and solvents. Green chemistry approaches would aim to minimize waste, reduce energy consumption, and utilize renewable resources.

Future research in this area could focus on several key aspects:

Catalytic Synthesis: Exploring catalytic methods for the esterification of pent-2-yn-1-ol with diphenylphosphinic acid or its derivatives, avoiding the use of stoichiometric activating agents.

Solvent Selection: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, for the synthesis and subsequent applications of the compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

The application of this compound in green chemistry could also be explored, for instance, as a recyclable catalyst or as a building block for sustainable materials.

Advanced Analytical Techniques for In Situ Reaction Monitoring and Kinetic Profiling

A thorough understanding of the synthesis and reactivity of this compound requires the use of advanced analytical techniques for real-time, in situ monitoring. Such techniques can provide valuable insights into reaction mechanisms, kinetics, and the formation of intermediates.

Future research could employ a range of modern analytical methods to study this compound:

Process Analytical Technology (PAT): Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy could be used to monitor the progress of its synthesis, providing real-time data on the concentration of reactants, products, and intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY) and kinetic NMR studies, could be used to probe reaction mechanisms and study the dynamics of supramolecular assemblies.

Mass Spectrometry: High-resolution mass spectrometry can be used to identify and characterize the compound and any byproducts with high accuracy.

By employing these advanced analytical tools, researchers can gain a deeper understanding of the fundamental chemistry of this compound, which will be instrumental in unlocking its full potential in various scientific and technological fields.

Table 2: Proposed Analytical Techniques for Studying this compound

| Analytical Technique | Research Focus | Information to be Gained |

| In situ FTIR/Raman Spectroscopy | Monitoring the esterification reaction between pent-2-yn-1-ol and a diphenylphosphinic acid derivative. | Reaction kinetics, identification of reaction intermediates, and determination of reaction endpoint. |

| Kinetic NMR Spectroscopy | Studying the rate of a specific reaction involving the alkyne or phosphinate group. | Elucidation of the reaction mechanism and the influence of catalysts or reaction conditions. |

| High-Resolution Mass Spectrometry | Characterization of the product and identification of impurities. | Confirmation of the molecular formula and structure, and identification of potential side-products. |

Q & A

Basic: What spectroscopic methods are recommended for characterizing Pent-2-yn-1-yl diphenylphosphinate?

Answer:

For structural confirmation, use a combination of infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) .

- IR Spectroscopy : Focus on the P=O stretching vibration (~1200–1250 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹). Reference data for diphenylphosphinate derivatives (e.g., diphenylphosphinic acid) can guide peak assignments .

- NMR :

- ¹H NMR : Identify protons adjacent to the alkyne (δ 1.8–2.5 ppm for propargyl CH₂) and aromatic protons (δ 7.2–7.8 ppm for diphenyl groups).

- ³¹P NMR : A singlet near δ 20–30 ppm is typical for phosphinate esters.

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Basic: What safety protocols should be followed when handling this compound?

Answer:

- Ventilation : Use a fume hood to avoid inhalation of vapors or dust.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Storage : Keep in a cool, dry place (<25°C) away from oxidizers and moisture. Stability data for structurally similar phosphinates suggest degradation risks under prolonged light exposure .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Intermediate: How can synthetic routes for this compound be optimized?

Answer:

The compound is typically synthesized via phosphorylation of propargyl alcohol with diphenylphosphinic chloride. Key considerations:

- Reaction Conditions : Use anhydrous solvents (e.g., THF or CH₂Cl₂) and a base (e.g., triethylamine) to scavenge HCl.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Monitor by TLC (Rf ~0.5 in 3:1 hexane:EtOAc).

- Yield Optimization : Lower reaction temperatures (0–5°C) reduce side reactions like alkyne oligomerization.

Advanced: What role does this compound play in coordination chemistry?

Answer:

The alkyne and phosphinate groups enable dual functionality:

- Ligand Design : The phosphinate moiety can coordinate to metals (e.g., Pt(II) or Pd(II)) via the oxygen lone pairs, while the alkyne may participate in π-backbonding or click chemistry. For example, analogous Pt(II) complexes with phosphinate ligands show catalytic activity in cross-coupling reactions .

- Supramolecular Assembly : The rigid alkyne spacer can enforce specific geometries in metal-organic frameworks (MOFs).

Advanced: How can researchers resolve contradictions in reported reactivity data for phosphinate esters?

Answer:

Contradictions often arise from variations in substituent effects or experimental conditions . Methodological steps:

Control Experiments : Replicate literature procedures exactly (solvent purity, temperature, catalyst batch).

Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare electronic environments of phosphinate groups under different conditions.

Kinetic Studies : Monitor reaction progress via in situ NMR or IR to identify intermediates or competing pathways.

For example, steric hindrance from the diphenyl groups may slow nucleophilic attacks compared to alkylphosphinates.

Advanced: What strategies mitigate degradation of this compound during long-term storage?

Answer:

- Stabilization : Add radical inhibitors (e.g., BHT at 0.1% w/w) to prevent oxidation of the alkyne moiety.

- Packaging : Store under argon in amber glass vials with PTFE-lined caps to block moisture and light.

- Periodic Analysis : Use ³¹P NMR to detect hydrolysis (appearance of δ 15–18 ppm peaks for phosphinic acid) .

Advanced: How can surface interactions of this compound be studied for indoor air chemistry applications?

Answer:

- Adsorption Experiments : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to measure uptake on model surfaces (e.g., SiO₂ or TiO₂).

- Reactivity Studies : Expose the compound to indoor oxidants (e.g., ozone or NO₃ radicals) in a flow reactor and analyze products via GC-MS.

- Microspectroscopic Imaging : Map surface-bound species using Raman or AFM-IR to resolve nanoscale interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.